molecular formula C17H26N2O5 B13891585 methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

Cat. No.: B13891585
M. Wt: 338.4 g/mol
InChI Key: JLZDXTBSLSHNHK-GSNWTGLJSA-N
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Description

Methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate involves multiple steps, including the formation of the azocine ring and the introduction of various functional groups. The key steps typically include:

    Formation of the Azocine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Functional groups such as the isopropyl ester and the carbamate group are introduced through esterification and carbamoylation reactions, respectively.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Substitution reactions can be employed to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It can be used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of various biological targets.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as a starting material for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azocine derivatives and related bicyclic structures, such as:

    Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.

    Pyrrolizidine Alkaloids: These compounds also have a bicyclic structure and exhibit various pharmacological properties.

    Quinolizidine Alkaloids: Another class of bicyclic compounds with diverse biological activities.

Uniqueness

Methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)18-12-8-6-5-7-11-9-10-13(15(21)23-4)19(11)14(12)20/h5-6,11-13H,7-10H2,1-4H3,(H,18,22)/b6-5-/t11-,12-,13-/m0/s1

InChI Key

JLZDXTBSLSHNHK-GSNWTGLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C/C=C\C[C@H]2CC[C@H](N2C1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC2CCC(N2C1=O)C(=O)OC

Origin of Product

United States

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